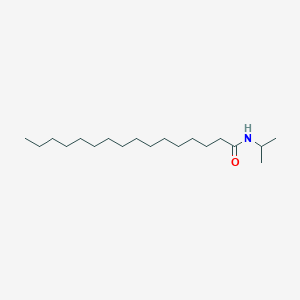

Palmitoylisopropylamide

説明

特性

IUPAC Name |

N-propan-2-ylhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYVUGCYYQOTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Palmitoylisopropylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Palmitoylisopropylamide (PIA), a synthetic analog of the endogenous fatty acid amide palmitoylethanolamide (PEA). PIA is of significant interest to the scientific community for its biological activities, including its ability to inhibit the re-uptake and hydrolysis of the endocannabinoid anandamide. This document outlines a robust synthesis strategy, detailed purification protocols, and methods for characterization, supported by quantitative data and visual workflows to aid in laboratory-scale production.

Synthesis of this compound

The synthesis of this compound (N-isopropylhexadecanamide) is most effectively achieved through a two-step process. The first step involves the conversion of the readily available palmitic acid into the more reactive palmitoyl chloride. The subsequent step is the amidation of palmitoyl chloride with isopropylamine to yield the desired product.

Step 1: Synthesis of Palmitoyl Chloride

Palmitoyl chloride serves as a key intermediate in this synthesis. It is prepared by reacting palmitic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds efficiently, converting the carboxylic acid into a highly reactive acyl chloride.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add palmitic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature. The reaction is performed under a fume hood due to the evolution of sulfur dioxide and hydrogen chloride gases.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gases ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude palmitoyl chloride, a pale-yellow liquid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final product is synthesized by the nucleophilic acyl substitution reaction between palmitoyl chloride and isopropylamine. This amidation reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride gas that is formed.

Experimental Protocol:

-

Dissolve isopropylamine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. An excess of isopropylamine (at least 2 equivalents) is used, with one equivalent acting as the nucleophile and the second as a base to neutralize the HCl byproduct. Alternatively, an external base like triethylamine can be used.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of palmitoyl chloride in the same solvent to the cooled isopropylamine solution dropwise over a period of 30-60 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the isopropylamine hydrochloride salt and any remaining isopropylamine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts. The most common and effective methods for purifying long-chain fatty acid amides are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Experimental Protocol:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the crude product completely. Potential solvents include ethanol, acetone, ethyl acetate, or a mixture of hexane and ethyl acetate.

-

Once the solid is fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature to further decrease the solubility.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

For higher purity or if recrystallization is not effective, column chromatography can be employed. Silica gel is the most common stationary phase for the purification of fatty acid amides.

Experimental Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Chemical Formula | C₁₉H₃₉NO |

| Molecular Weight | 297.53 g/mol |

| Typical Reaction Yield | 85-95% (after purification) |

| Purity (Post-Purification) | >98% (determined by HPLC or GC-MS) |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not readily available in literature |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.

-

¹H NMR: The spectrum should show characteristic peaks for the long aliphatic chain of the palmitoyl group, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl moiety, as well as a signal for the amide proton.

-

¹³C NMR: The spectrum will display signals corresponding to the carbonyl carbon of the amide, the carbons of the aliphatic chain, and the carbons of the isopropyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum should exhibit a strong absorption band for the amide C=O stretching vibration (around 1640 cm⁻¹) and a band for the N-H stretching vibration (around 3300 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used to determine the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

Palmitoylisopropylamide: A Technical Guide to its Function as an Endocannabinoid Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylisopropylamide (PIP) is a synthetic N-acylethanolamine analogue that has garnered attention for its modulatory effects on the endocannabinoid system (ECS). This technical guide provides an in-depth overview of PIP, focusing on its mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIP elevates endogenous anandamide levels, thereby potentiating the effects of this key endocannabinoid at its cognate receptors. This guide details the biochemical properties of PIP, including its inhibitory potency and receptor binding affinities, and provides comprehensive experimental protocols for its characterization. Furthermore, it explores the structure-activity relationships of related N-acyl amides and visualizes the relevant signaling pathways and experimental workflows.

Introduction

The endocannabinoid system is a ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. The primary components of the ECS include cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, known as endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the key enzyme that hydrolyzes and inactivates anandamide. Inhibition of FAAH represents a promising therapeutic strategy for augmenting endocannabinoid signaling in a more physiologically constrained manner than direct-acting cannabinoid receptor agonists.

This compound (PIP), an analogue of the endogenous lipid messenger palmitoylethanolamide (PEA), has emerged as a noteworthy inhibitor of FAAH.[1] Its ability to modulate anandamide levels without directly engaging cannabinoid receptors makes it a valuable tool for studying the therapeutic potential of FAAH inhibition.

Mechanism of Action

The primary mechanism by which this compound modulates the endocannabinoid system is through the inhibition of Fatty Acid Amide Hydrolase (FAAH).

FAAH Inhibition

PIP acts as a mixed-type inhibitor of FAAH.[1] This mode of inhibition suggests that PIP can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. By binding to FAAH, PIP prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine, leading to an accumulation of anandamide in the synaptic cleft and surrounding tissues. This elevation of endogenous anandamide levels enhances the activation of cannabinoid receptors and other downstream signaling pathways.

Signaling Pathway

The inhibition of FAAH by this compound initiates a cascade of signaling events resulting from the potentiation of anandamide activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference |

| FAAH Inhibition | ||

| pIC50 | 4.89 | [1] |

| Inhibition Type | Mixed | [1] |

| Cannabinoid Receptor Binding | ||

| CB1 Receptor IC50 | > 100 µM | |

| CB2 Receptor IC50 | > 100 µM | |

| Anandamide Uptake Inhibition | ||

| Inhibition at 30 µM | Produces more inhibition than expected from FAAH inhibition alone | [1] |

| Inhibition at 100 µM | Produces more inhibition than expected from FAAH inhibition alone | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FAAH Inhibition Assay ([³H]-Anandamide Hydrolysis)

This protocol is adapted from Jonsson et al., 2001.[1]

Objective: To determine the inhibitory effect of this compound on the hydrolysis of [³H]-anandamide by FAAH in rat brain homogenates.

Materials:

-

Rat brain homogenate

-

[³H]-Anandamide (specific activity ~60 Ci/mmol)

-

This compound (PIP)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Stop Solution: Chloroform/Methanol (1:1, v/v)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator at 37°C

-

Scintillation counter

Procedure:

-

Prepare rat brain homogenates in ice-cold Assay Buffer.

-

In microcentrifuge tubes, pre-incubate the brain homogenate (typically 50-100 µg of protein) with varying concentrations of PIP or vehicle control in Assay Buffer for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]-anandamide to a final concentration of 1 µM.

-

Incubate the reaction mixture for 15 minutes at 37°C.

-

Terminate the reaction by adding 2 volumes of ice-cold Stop Solution.

-

Vortex the tubes vigorously and centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Collect a sample of the aqueous phase, which contains the [³H]-ethanolamine product of anandamide hydrolysis.

-

Add the aqueous sample to a scintillation vial containing scintillation cocktail.

-

Quantify the amount of radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PIP relative to the vehicle control.

-

Determine the pIC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors

-

[³H]-CP55,940 (radioligand)

-

This compound (PIP)

-

Non-specific binding control (e.g., WIN 55,212-2)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

In reaction tubes, combine membrane preparations (20-40 µg protein), [³H]-CP55,940 (at a concentration near its Kd, typically 0.5-1.0 nM), and varying concentrations of PIP in Binding Buffer.

-

For determining non-specific binding, a separate set of tubes should contain the same components plus a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Incubate the tubes at 30°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding at each concentration of PIP.

-

Calculate the IC50 value from the concentration-response curve.

Anandamide Uptake Assay

This protocol is based on the methodology used for C6 glioma cells.[1]

Objective: To assess the effect of this compound on the cellular uptake of anandamide.

Materials:

-

C6 glioma cells

-

[³H]-Anandamide

-

This compound (PIP)

-

Cell culture medium (e.g., DMEM)

-

Assay Buffer: Krebs-Ringer-HEPES buffer

-

Lysis Buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

24-well cell culture plates

-

Incubator at 37°C

-

Scintillation counter

Procedure:

-

Seed C6 glioma cells in 24-well plates and grow to confluence.

-

Wash the cells with pre-warmed Assay Buffer.

-

Pre-incubate the cells with varying concentrations of PIP or vehicle in Assay Buffer for 10 minutes at 37°C.

-

Add [³H]-anandamide (typically at a final concentration of 100 nM) to each well and incubate for a short period (e.g., 5 minutes) at 37°C.

-

Rapidly terminate the uptake by washing the cells three times with ice-cold Assay Buffer.

-

Lyse the cells in each well with Lysis Buffer.

-

Transfer the cell lysates to scintillation vials containing scintillation cocktail.

-

Determine the amount of radioactivity in the lysates using a scintillation counter.

-

Measure the protein concentration in parallel wells to normalize the uptake data.

-

Calculate the percentage of inhibition of anandamide uptake for each concentration of PIP.

Structure-Activity Relationship (SAR)

The development of FAAH inhibitors has revealed key structural features that govern their potency and selectivity. For N-acyl amides like this compound, the following SAR principles are generally observed:

-

Acyl Chain Length: The length and degree of unsaturation of the fatty acid chain significantly influence FAAH inhibition. Palmitoyl (C16:0) and oleoyl (C18:1) chains generally confer good inhibitory activity.

-

Head Group: The nature of the amine group is critical. Small, branched alkyl groups, such as the isopropyl group in PIP, can be well-tolerated and contribute to the inhibitory potency. Modifications to the head group can dramatically alter the compound's activity and selectivity.

-

Overall Lipophilicity: A certain degree of lipophilicity is required for the compound to access the active site of the membrane-bound FAAH enzyme.

The structure of this compound, with its C16 saturated acyl chain and isopropyl head group, represents a favorable combination for FAAH inhibition among related N-palmitoyl amides.

References

An In-depth Technical Guide to the Physicochemical Properties of Palmitoylisopropylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoylisopropylamide (PIA) is a synthetic amide of palmitic acid and isopropylamine, structurally analogous to the endogenous cannabinoid anandamide (AEA). It functions as a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby modulating the endocannabinoid system. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and a visualization of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₉NO | [1][2] |

| Molecular Weight | 297.52 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 3 mg/mLEthanol: 20 mg/mL | [1] |

| pI₅₀ (FAAH Inhibition) | 4.89 | [3][4] |

| IC₅₀ (FAAH Inhibition) | ~12.9 µM | Calculated from pI₅₀ |

Experimental Protocols

Synthesis of this compound (N-isopropylhexadecanamide)

This protocol is adapted from general methods for the synthesis of N-acyl amides from fatty acids.

Materials:

-

Palmitic acid

-

Oxalyl chloride or Thionyl chloride

-

Isopropylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrer, rotary evaporator)

Procedure:

-

Activation of Palmitic Acid:

-

In a round-bottom flask, dissolve palmitic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise to the solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases. This step forms the palmitoyl chloride intermediate.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

-

Amide Formation:

-

Dissolve the crude palmitoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0 °C.

-

Slowly add the palmitoyl chloride solution to the amine solution dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a crystalline solid.[5]

-

Workflow for the Synthesis of this compound:

This assay measures the ability of a compound to inhibit the transport of anandamide into cells.

[6]Materials:

-

Cell line expressing the anandamide transporter (e.g., C6 glioma cells or RBL-2H3 cells)

-

Cell culture medium and reagents

-

[³H]-Anandamide (radiolabeled AEA)

-

This compound (test compound)

-

Assay buffer

-

Scintillation cocktail and counter

Procedure:

-

Seed the cells in a 24-well plate and culture until they reach the desired confluency.

-

Wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in the assay buffer at 37 °C for 10-15 minutes.

-

Add [³H]-Anandamide to each well to a final concentration of 10 µM and incubate for a short period (e.g., 15 minutes) at 37 °C. 5[6]. To terminate the uptake, rapidly wash the cells with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of [³H]-Anandamide uptake for each concentration of this compound and determine the IC₅₀ value.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by inhibiting the Fatty Acid Amide Hydrolase (FAAH). FAAH is the key enzyme responsible for the hydrolytic degradation of the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine. By inhibiting FAAH, this compound increases the synaptic concentration and prolongs the action of endogenous anandamide. Elevated levels of anandamide lead to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors involved in a wide range of physiological processes including pain, mood, and appetite.

Signaling Pathway of this compound Action:

Conclusion

This compound is a valuable research tool for studying the endocannabinoid system. Its well-defined action as a FAAH inhibitor allows for the targeted modulation of endogenous anandamide levels. This technical guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for its synthesis, characterization, and biological evaluation. Further research to determine its complete physicochemical profile, particularly its aqueous solubility and membrane permeability, will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0797566A1 - Synthesis of fatty n-alkyl amides - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

The Role of Palmitoylisopropylamide in Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Palmitoylisopropylamide (PIA) as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for a variety of pathological conditions by potentiating endogenous cannabinoid signaling. This document details the biochemical properties of PIA, its mechanism of action, and its effects on cellular signaling pathways. Furthermore, it provides comprehensive experimental protocols for key assays and visual representations of relevant biological pathways and experimental workflows to support further research and drug development in this area.

Introduction to this compound (PIA) and FAAH Inhibition

This compound (PIA) is a fatty acid amide that has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is an intracellular serine hydrolase that terminates the biological activity of anandamide and other related signaling lipids by hydrolyzing them into their constituent fatty acids and ethanolamine.[3][4] By inhibiting FAAH, compounds like PIA can elevate the endogenous levels of anandamide, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.[5][6] This indirect modulation of the endocannabinoid system is a focal point of research for developing therapies with potentially fewer side effects than direct cannabinoid receptor agonists.[6]

PIA is an analogue of palmitoylethanolamide (PEA), another endogenous fatty acid amide known for its anti-inflammatory and neuroprotective properties.[1] While PIA itself displays little to no direct binding to CB1 and CB2 receptors, its ability to inhibit FAAH and consequently increase anandamide levels makes it a valuable tool for studying the therapeutic potential of FAAH inhibition.[1]

Quantitative Analysis of PIA's Inhibitory Activity

The inhibitory potency and mechanism of PIA against FAAH have been characterized through various biochemical assays. The following tables summarize the key quantitative data for PIA and provide a comparison with other notable FAAH inhibitors.

| Parameter | Value | Reference |

| pIC50 | 4.89 | [1] |

| IC50 | ~12.9 µM | Calculated from pIC50 |

| Inhibition Type | Mixed-type | [1] |

| Ki (slope) | 15 µM | [1] |

| Ki (intercept) | 87 µM | [1] |

| CB1 Receptor Binding | Modest effect | [1] |

| CB2 Receptor Binding | No dramatic inhibition | [1] |

| Anandamide Uptake | Inhibition at 30 and 100 µM | [1][2] |

Table 1: Quantitative Inhibitory Data for this compound (PIA)

| Compound | IC50 | Inhibition Type | Reference |

| This compound (PIA) | ~12.9 µM | Mixed | [1] |

| URB597 | 4.6 nM | Irreversible | [7][8] |

| PF-3845 | 7.2 nM (human FAAH) | Irreversible | [9] |

| Palmitoylethanolamide (PEA) | 5.1 µM | Competitive Substrate | [1] |

Table 2: Comparative Inhibitory Potency of Selected FAAH Inhibitors

Mechanism of Action of this compound

PIA exhibits a mixed-type inhibition of FAAH, as evidenced by its distinct Ki(slope) and Ki(intercept) values.[1] This indicates that PIA can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with both substrate binding and catalysis.

The following diagram illustrates the general mechanism of FAAH inhibition and the subsequent enhancement of endocannabinoid signaling.

Downstream Signaling Pathways Modulated by FAAH Inhibition

The inhibition of FAAH by compounds such as PIA leads to an accumulation of anandamide, which can then activate various downstream signaling pathways, primarily through the CB1 receptor.[5] Enhanced endocannabinoid signaling has been shown to modulate pathways involved in inflammation and cell survival, such as the NF-κB and MAPK/ERK pathways. FAAH inhibition has been demonstrated to downregulate these pro-inflammatory pathways.[10][11][12]

The following diagram illustrates the proposed signaling cascade following FAAH inhibition.

Experimental Protocols

FAAH Activity Assay using Radiolabeled Anandamide

This protocol is adapted from methodologies used to assess the inhibition of [3H]-anandamide metabolism.[1]

Objective: To determine the inhibitory effect of this compound on FAAH activity by measuring the reduction in the hydrolysis of radiolabeled anandamide.

Materials:

-

[³H-ethanolamine]-Anandamide ([³H]-AEA)

-

Rat brain homogenate (as a source of FAAH)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Bovine Serum Albumin (BSA)

-

This compound (PIA) stock solution (in DMSO)

-

Chloroform/Methanol (1:1, v/v)

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat brain homogenates in ice-cold Tris-HCl buffer.

-

In a reaction tube, add the brain homogenate, Tris-HCl buffer containing BSA, and the desired concentration of PIA (or vehicle control - DMSO).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding [³H]-AEA to a final concentration of 1 µM.

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding ice-cold chloroform/methanol (1:1).

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

The aqueous phase, containing the [³H]-ethanolamine product, is collected.

-

Add scintillation cocktail to the aqueous phase and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in PIA-treated samples to the vehicle control.

Anandamide Uptake Assay

This protocol is based on methods for assessing the cellular accumulation of anandamide.[13][14][15]

Objective: To evaluate the effect of this compound on the cellular uptake of anandamide.

Materials:

-

Cell line (e.g., C6 glioma cells or Neuro-2a cells)

-

Cell culture medium

-

[³H]-Anandamide ([³H]-AEA)

-

This compound (PIA) stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Wash the cells with pre-warmed PBS.

-

Pre-incubate the cells with PIA at various concentrations (or vehicle control) in serum-free medium for 10-15 minutes at 37°C.

-

Add [³H]-AEA to the medium and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

To terminate the uptake, rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity.

-

Determine the amount of [³H]-AEA uptake and calculate the percentage of inhibition by PIA.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the screening and characterization of novel FAAH inhibitors like PIA.

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential of FAAH inhibition. Its mixed-type inhibitory mechanism and its ability to increase endogenous anandamide levels, without directly acting on cannabinoid receptors, make it a useful compound for dissecting the specific roles of FAAH in various physiological and pathological processes. The provided data, protocols, and pathway diagrams offer a comprehensive resource for scientists and researchers in the field of endocannabinoid pharmacology and drug development. Further investigation into the in vivo efficacy and safety profile of PIA and its analogues is warranted to explore their full therapeutic potential.

References

- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of FAAH Activity [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]

- 11. oncotarget.com [oncotarget.com]

- 12. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analogs of Palmitoylisopropylamide and Their Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of Palmitoylisopropylamide (PIP), a compound of interest in the field of endocannabinoid research. The focus is on the biological activity of these analogs, primarily as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and the Endocannabinoid System

This compound (N-isopropyl-hexadecanamide) is a structural analog of the endogenous fatty acid ethanolamide, Palmitoylethanolamide (PEA). While PEA has been studied for its anti-inflammatory and analgesic properties, its analogs, including PIP, have garnered attention for their potential to modulate the endocannabinoid system. A primary mechanism of action for these compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, these compounds can increase the endogenous levels of anandamide, leading to an "entourage effect" that potentiates the effects of anandamide at cannabinoid receptors (CB1 and CB2) and other targets. This compound has been identified as a compound that may be useful as a template for designing molecules that reduce the cellular accumulation and metabolism of anandamide without directly interacting with CB1 or CB2 receptors[1].

Quantitative Data on the Activity of this compound and its Analogs

The following tables summarize the quantitative data on the FAAH inhibitory activity of this compound and its structural analogs. The data is primarily derived from studies investigating the inhibition of [³H]-anandamide ([³H]-AEA) hydrolysis in rat brain homogenates.

Table 1: FAAH Inhibitory Activity of this compound and Related N-Acyl Amides

| Compound | Structure | pI₅₀ | Inhibition Type |

| This compound | C15H31CONHCH(CH3)2 | 4.89[1] | Mixed[1] |

| Palmitoylethanolamide | C15H31CONHCH2CH2OH | ~5[1] | Not specified |

| Palmitoylbutylamide | C15H31CONH(CH2)3CH3 | Similar to Palmitoylethanolamide[1] | Not specified |

| Palmitoylcyclohexamide | C15H31CONHC6H11 | Inactive (11% inhibition at 100 µM)[1] | Not specified |

| R-palmitoyl-(2-methyl)ethanolamide | C15H31CONHCH2CH(CH3)OH | 5.39[1] | Competitive[1] |

| Oleoylethanolamide | C17H33CONHCH2CH2OH | 5.33 (Ki(slope) = 3.9 µM, Ki(intercept) = 11 µM)[1] | Mixed[1] |

Table 2: Effect of Fatty Acid Chain Length on FAAH Inhibition by N-Ethanolamides

| Compound | Fatty Acid Chain | pI₅₀ |

| Propanoylethanolamide | C3:0 | Inactive[1] |

| Butanoylethanolamide | C4:0 | Inactive[1] |

| Octanoylethanolamide | C8:0 | Inactive[1] |

| Decanoylethanolamide | C10:0 | 4.41[1] |

| Lauroylethanolamide | C12:0 | ~5[1] |

| Myristoylethanolamide | C14:0 | ~5[1] |

| Stearoylethanolamide | C18:0 | ~5[1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and its analogs.

FAAH Inhibition Assay

This protocol describes the determination of FAAH activity by measuring the hydrolysis of radiolabeled anandamide.

Objective: To quantify the inhibitory potency of test compounds on the enzymatic activity of FAAH.

Materials:

-

Test compounds (e.g., this compound and its analogs)

-

[³H]-Anandamide ([³H]-AEA) as the substrate

-

Rat brain homogenate as a source of FAAH

-

Assay buffer (e.g., Tris-HCl, pH 9.0)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Tissue Preparation: Homogenize rat brain tissue in an appropriate buffer to prepare a crude enzyme source.

-

Incubation: In a reaction tube, combine the rat brain homogenate with the test compound at various concentrations.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Add [³H]-AEA to the reaction mixture to start the enzymatic reaction.

-

Reaction Termination: After a defined incubation time (e.g., 30 minutes), stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to precipitate proteins and separate the lipid and aqueous phases.

-

Extraction: Centrifuge the samples to separate the phases. The aqueous phase will contain the product of hydrolysis, [³H]-ethanolamine, while the unreacted [³H]-AEA will remain in the organic phase.

-

Quantification: Collect an aliquot of the aqueous phase and add it to a scintillation vial with a scintillation cocktail.

-

Measurement: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the pI₅₀ value (the negative logarithm of the IC₅₀) by fitting the data to a dose-response curve.

Anandamide Cellular Uptake Assay

This protocol is designed to measure the effect of test compounds on the uptake of anandamide into cultured cells.

Objective: To assess the ability of test compounds to inhibit the cellular uptake of anandamide.

Materials:

-

Cultured cells (e.g., C6 glioma cells or RBL-2H3 cells)

-

Test compounds

-

[³H]-Anandamide ([³H]-AEA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow them to a suitable confluency.

-

Pre-treatment: Wash the cells with fresh medium and pre-incubate them with the test compound at various concentrations for a specific duration.

-

Uptake: Add [³H]-AEA to the medium and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular [³H]-AEA.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial with a scintillation cocktail.

-

Measurement: Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of [³H]-AEA taken up by the cells in the presence and absence of the test compound. Calculate the percentage of inhibition of uptake for each concentration of the test compound.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key biological and experimental processes.

Endocannabinoid Signaling Pathway

The following diagram illustrates the retrograde signaling mechanism of the endocannabinoid anandamide and the role of FAAH.

Caption: Endocannabinoid retrograde signaling pathway.

Experimental Workflow for FAAH Inhibition Assay

The diagram below outlines the key steps in the FAAH inhibition assay.

Caption: Workflow for the FAAH inhibition assay.

Experimental Workflow for Anandamide Cellular Uptake Assay

This diagram illustrates the process of measuring anandamide uptake in cultured cells.

Caption: Workflow for the anandamide cellular uptake assay.

Conclusion

This compound and its structural analogs represent a promising area of research for the development of novel therapeutics targeting the endocannabinoid system. Their ability to inhibit FAAH and consequently enhance endogenous anandamide signaling offers a potential alternative to direct cannabinoid receptor agonists, possibly with a more favorable side-effect profile. The data and protocols presented in this guide provide a foundation for further investigation into the structure-activity relationships of this class of compounds and their therapeutic potential. Future studies should focus on a broader range of structural modifications to optimize potency and selectivity, as well as in vivo studies to validate the pharmacological effects.

References

Methodological & Application

Application Notes and Protocols for Palmitoylisopropylamide (PIA) Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylisopropylamide (PIA) is a fatty acid amide that has garnered interest for its potential therapeutic effects, primarily stemming from its ability to modulate the endocannabinoid system. These application notes provide a comprehensive overview of the current understanding of PIA administration in rodent models, including its mechanism of action, potential therapeutic applications, and detailed protocols for its use in preclinical research. It is important to note that while research on PIA is ongoing, much of the available in vivo data comes from studies on its close structural analogue, Palmitoylethanolamide (PEA). Therefore, the provided protocols and data summaries, while based on the best available evidence, should be adapted and validated specifically for PIA in future studies.

PIA's primary mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIA increases the endogenous levels of AEA, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other targets. This indirect modulation of the endocannabinoid system is a promising strategy for achieving therapeutic benefits while potentially minimizing the psychotropic side effects associated with direct CB1 receptor agonists.

Mechanism of Action

This compound is characterized as a mixed-type inhibitor of FAAH.[1] This inhibition leads to an accumulation of anandamide, which can then activate various signaling pathways. The primary signaling cascade initiated by increased anandamide levels involves the activation of cannabinoid receptors, predominantly CB1 and CB2. Additionally, elevated anandamide levels may also lead to the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.

Potential Therapeutic Applications in Rodent Models

Based on its mechanism of action and findings from studies on related compounds like PEA, PIA is being investigated for its potential therapeutic efficacy in several areas:

-

Nociceptive and Neuropathic Pain: By enhancing endocannabinoid signaling, PIA may attenuate pain responses in various rodent models of acute and chronic pain.

-

Inflammation: The anti-inflammatory effects of endocannabinoids are well-documented. PIA, by increasing anandamide levels, is expected to reduce inflammation in models of inflammatory diseases.

Data Presentation: Summary of In Vivo Studies with PEA and Analogues

Due to the limited availability of quantitative data specifically for PIA, the following tables summarize findings from rodent studies using its close analogue, Palmitoylethanolamide (PEA), and another analogue, Palmitoylallylamide (L-29). Researchers should use this data as a reference point and conduct dose-response studies to determine the optimal dosage for PIA.

Table 1: Summary of PEA Administration in Rodent Models of Pain

| Compound | Rodent Model | Administration Route | Dosage Range | Observed Effects | Reference |

| PEA | Formalin-induced pain (mouse) | Oral | 10 - 300 mg/kg | Dose-dependent reduction in nociceptive behavior. | [2] |

| PEA | Chronic Constriction Injury (CCI) of the sciatic nerve (mouse) | Oral | 10 - 300 mg/kg | Alleviation of mechanical allodynia and thermal hyperalgesia. | [2] |

| PEA | Carrageenan-induced paw edema (rat) | Intracerebroventricular (i.c.v.) | 0.01 - 1 µg | Reduction in paw edema. | [3] |

| L-29 | Partial Sciatic Nerve Injury (PSNI) (rat) | Systemic | 10 mg/kg | Reduced hypersensitivity to mechanical and thermal stimuli. | [4] |

| L-29 | ddC-induced neuropathy (rat) | Systemic | 10 mg/kg | Reduced mechanical hypersensitivity. | [4] |

Table 2: Summary of PEA Administration in Rodent Models of Inflammation

| Compound | Rodent Model | Administration Route | Dosage Range | Observed Effects | Reference |

| PEA | Carrageenan-induced paw edema (rat) | Oral | 10 mg/kg | Reduction in paw edema and thermal hyperalgesia. | [5] |

| PEA | Carrageenan-induced paw edema (mouse) | Topical | Not specified | Attenuation of inflammation. | [6] |

| PEA | Phorbol ester-induced ear edema (mouse) | Topical | Not specified | Attenuation of inflammation. | [6] |

Experimental Protocols

The following are detailed protocols for the administration of fatty acid amides like PIA in rodent models, based on established methodologies for PEA. It is crucial to perform pilot studies to determine the optimal vehicle, dosage, and administration route for PIA.

Experimental Workflow for Investigating the Effects of PIA

Protocol for Intraperitoneal (i.p.) Administration

Materials:

-

This compound (PIA)

-

Vehicle (e.g., sterile corn oil, saline with 1% Tween 80)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Rodents (mice or rats)

-

Analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Preparation of PIA solution:

-

Accurately weigh the required amount of PIA.

-

Suspend or dissolve PIA in the chosen vehicle. Due to the lipophilic nature of PIA, vehicles such as corn oil or a saline solution containing a surfactant like Tween 80 are recommended.

-

Use a vortex mixer or sonicator to ensure a homogenous suspension/solution. Prepare fresh on the day of the experiment.

-

-

Animal Handling:

-

Gently restrain the rodent. For mice, the scruff of the neck can be held. For rats, appropriate manual restraint techniques should be used.

-

-

Injection:

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

-

Inject the PIA solution slowly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

Protocol for Oral Gavage (p.o.) Administration

Materials:

-

This compound (PIA)

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes (1 mL)

-

Rodents (mice or rats)

Procedure:

-

Preparation of PIA suspension:

-

Prepare the PIA suspension as described for i.p. administration. A vehicle like 0.5% carboxymethylcellulose can aid in creating a stable suspension for oral delivery.

-

-

Animal Handling:

-

Firmly but gently restrain the animal, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage:

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle.

-

Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus.

-

If any resistance is met, withdraw the needle and restart. Do not force the needle , as this can cause esophageal or tracheal injury.

-

Once the needle has reached the predetermined depth, administer the PIA suspension slowly.

-

Gently remove the gavage needle.

-

Return the animal to its cage and monitor for any signs of distress.

-

Conclusion

This compound presents a promising avenue for therapeutic development, particularly in the realms of pain and inflammation. Its mechanism as an FAAH inhibitor offers an indirect approach to modulating the endocannabinoid system. The protocols and data provided herein, largely based on its well-studied analogue PEA, offer a solid foundation for researchers to design and execute preclinical studies with PIA in rodent models. Rigorous experimental design, including appropriate vehicle and dose selection, is paramount to obtaining reliable and reproducible results. Future research should focus on elucidating the specific in vivo effects of PIA and further characterizing its signaling pathways.

References

- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoylethanolamide and hemp oil extract exert synergistic anti-nociceptive effects in mouse models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute intracerebroventricular administration of palmitoylethanolamide, an endogenous peroxisome proliferator-activated receptor-alpha agonist, modulates carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the palmitoylethanolamide analogue, palmitoylallylamide (L-29) on pain behaviour in rodent models of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Experimental Design for Studying the Neuroprotective Effects of Palmitoylisopropylamide (PIA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Palmitoylisopropylamide (PIA) is a structural analog of Palmitoylethanolamide (PEA), an endogenous fatty acid amide known for its neuroprotective, anti-inflammatory, and analgesic properties.[1][2][3][4] PEA often exerts its effects through pathways involving peroxisome proliferator-activated receptor-alpha (PPARα), rather than classical cannabinoid receptors.[5][6] PIA has been identified as an inhibitor of the enzyme that metabolizes the endocannabinoid anandamide, suggesting it may also modulate the endocannabinoid system indirectly.[1] These characteristics make PIA a compelling candidate for neuroprotective drug discovery.

This document provides a comprehensive experimental framework to systematically evaluate the neuroprotective potential of this compound, from initial in vitro screening to in vivo validation.

Phase 1: In Vitro Screening for Neuroprotective Efficacy

The initial phase aims to determine if PIA can protect cultured neuronal cells from a common toxic insult and to establish an effective dose range. A widely used model of glutamate-induced oxidative toxicity in a neuronal cell line is proposed.[6][7][8]

Experimental Workflow for In Vitro & In Vivo Studies

Caption: A comprehensive workflow from in vitro screening to in vivo validation.

Protocol 1.1: Cell Viability Assay using Glutamate-Induced Toxicity

-

Cell Culture:

-

Plate human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells in 96-well plates at a density of 2x10⁴ cells/well.

-

Allow cells to adhere and grow for 24 hours in standard culture medium (e.g., DMEM with 10% FBS).

-

-

PIA Pre-treatment:

-

Prepare stock solutions of PIA in DMSO. Serially dilute PIA in culture medium to final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is <0.1% in all wells.

-

Replace the medium with PIA-containing medium and incubate for 2 hours. Include a "vehicle control" group treated with medium containing DMSO only.

-

-

Induction of Toxicity:

-

Introduce the neurotoxic agent. For HT22 cells, add glutamate to a final concentration of 5 mM.[8] For other cell types, this concentration may need optimization.

-

Include a "no glutamate" control group and a "glutamate only" group (with vehicle pre-treatment).

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability:

-

Use a standard Resazurin or MTT assay kit according to the manufacturer's instructions.

-

Read the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage relative to the "no glutamate" control group.

-

Data Presentation: Table 1

| Treatment Group | PIA Conc. (µM) | Mean Absorbance (±SD) | Cell Viability (%) |

| Control (No Glutamate) | 0 | 1.25 (±0.08) | 100% |

| Vehicle + Glutamate | 0 | 0.61 (±0.05) | 48.8% |

| PIA + Glutamate | 0.1 | 0.65 (±0.06) | 52.0% |

| PIA + Glutamate | 1.0 | 0.82 (±0.07) | 65.6% |

| PIA + Glutamate | 5.0 | 1.05 (±0.09) | 84.0% |

| PIA + Glutamate | 10.0 | 1.10 (±0.08) | 88.0% |

| PIA + Glutamate | 25.0 | 1.12 (±0.10) | 89.6% |

Phase 2: Elucidation of Neuroprotective Mechanisms

Once a protective effect is confirmed, this phase investigates the underlying molecular pathways. Based on the literature for related compounds, key pathways to investigate include pro-survival signaling (Akt, ERK), apoptosis, and modulation of oxidative stress.[6][8]

Hypothesized Signaling Pathway for PIA-Mediated Neuroprotection

Caption: Potential mechanisms of PIA neuroprotection.

Protocol 2.1: Western Blot for Signaling & Apoptotic Proteins

-

Cell Treatment & Lysis:

-

Plate SH-SY5Y or HT22 cells in 6-well plates.

-

Treat cells as described in Protocol 1.1 using the optimal protective concentration of PIA determined from the viability assay.

-

After the 24-hour incubation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key targets include:

-

Phospho-Akt (Ser473) and Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

-

Bcl-2, Bax, and Cleaved Caspase-3

-

β-Actin or GAPDH as a loading control

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL substrate and imaging system. Densitometry analysis is used for quantification.

-

Protocol 2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment:

-

Plate cells in a black, clear-bottom 96-well plate.

-

Treat with PIA and glutamate as described in Protocol 1.1.

-

-

ROS Detection:

-

After treatment, remove the medium and wash cells with warm PBS.

-

Load cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA) dye in PBS for 30 minutes at 37°C.

-

Wash cells again to remove excess dye.

-

Measure fluorescence (Excitation/Emission ~485/535 nm) using a microplate reader.

-

Data Presentation: Table 2

| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Intracellular ROS (RFU) |

| Control | 1.00 | 1.00 | 15,200 (±1,100) |

| Vehicle + Glutamate | 0.45 (±0.08) | 4.50 (±0.55) | 48,500 (±3,200) |

| PIA (10 µM) + Glutamate | 1.35 (±0.15) | 1.25 (±0.20) | 19,800 (±1,800) |

Phase 3: In Vivo Validation of Neuroprotective Effects

This final phase tests the efficacy of PIA in a living organism using an established animal model of neurological disease, such as the middle cerebral artery occlusion (MCAO) model of ischemic stroke.[7][9]

Protocol 3.1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

-

Animal Model:

-

Use adult male Sprague-Dawley rats (250-300g). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Induce focal cerebral ischemia by transiently occluding the middle cerebral artery using the intraluminal filament method for 90 minutes, followed by reperfusion.[9]

-

Sham-operated animals will undergo the same surgical procedure without filament insertion.

-

-

Drug Administration:

-

Randomly assign animals to groups: (1) Sham, (2) MCAO + Vehicle, (3) MCAO + PIA.

-

Administer PIA (e.g., 5-20 mg/kg, i.p.) or vehicle (e.g., saline with 5% Tween 80) at the time of reperfusion and once daily for the following 3 days.

-

-

Behavioral Assessment:

-

Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a modified Neurological Severity Score (mNSS), a composite score of motor, sensory, balance, and reflex tests.

-

-

Histological Analysis:

-

At the final time point (e.g., 72 hours), euthanize the animals and perfuse transcardially.

-

Harvest brains and section them coronally.

-

Perform 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure the infarct volume. Healthy tissue stains red, while the infarcted area remains white.

-

Calculate infarct volume as a percentage of the total hemispheric volume.

-

Data Presentation: Table 3

| Treatment Group | n | mNSS Score (at 72h) | Infarct Volume (%) |

| Sham | 10 | 0.5 (±0.2) | 0% |

| MCAO + Vehicle | 10 | 10.8 (±1.5) | 35.2% (±4.1%) |

| MCAO + PIA (10 mg/kg) | 10 | 6.2 (±1.1) | 18.5% (±3.5%) |

References

- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogues and homologues of N-palmitoylethanolamide, a putative endogenous CB(2) cannabinoid, as potential ligands for the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects [mdpi.com]

- 4. search.lib.jmu.edu [search.lib.jmu.edu]

- 5. Palmitoylethanolamide exerts neuroprotective effects in mixed neuroglial cultures and organotypic hippocampal slices via peroxisome proliferator-activated receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective properties of palmitoylethanolamine against oxidative stress in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application of Palmitoylisopropylamide in Neuroinflammation Studies: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. This complex biological response involves the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators. There is a growing interest in the therapeutic potential of lipid signaling molecules that can modulate these neuroinflammatory pathways. Palmitoylisopropylamide (PIA) is a fatty acid amide that, due to its structural similarity to the well-researched anti-inflammatory and neuroprotective compound Palmitoylethanolamide (PEA), is an emerging candidate for neuroinflammation studies.

This document provides a comprehensive overview of the potential applications of PIA in neuroinflammation research. Given the limited direct studies on PIA, this note extensively leverages the wealth of data available for its close analog, PEA, to propose mechanisms of action, experimental designs, and protocols.

Putative Mechanism of Action

Based on the established mechanisms of PEA, PIA is hypothesized to exert its anti-neuroinflammatory effects through the following key pathways:

-

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation: A primary mechanism is likely the activation of PPAR-α, a nuclear receptor that plays a crucial role in regulating inflammatory gene expression.[1] Activation of PPAR-α can lead to the downregulation of pro-inflammatory cytokines and enzymes.

-

Modulation of Glial Cell Activity: PIA is expected to modulate the activation states of microglia and astrocytes, key cellular players in neuroinflammation. This includes shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype and attenuating astrocyte reactivity.[2][3]

-

Indirect Cannabinoid Receptor 2 (CB2) Modulation: While likely not a direct agonist, PIA may indirectly influence the endocannabinoid system. PEA has been shown to upregulate the expression of CB2 receptors via PPAR-α activation, which contributes to its anti-inflammatory effects in microglia.[4]

Key Biological Effects in Neuroinflammation (Predicted based on PEA data)

-

Reduction of Pro-inflammatory Cytokines: PIA is anticipated to decrease the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).

-

Inhibition of Pro-inflammatory Enzymes: PIA may suppress the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators.[5]

-

Neuroprotection: By mitigating the inflammatory environment, PIA could indirectly protect neurons from damage and death in various neurodegenerative models.[6]

Data Presentation: Effects of the Analog Palmitoylethanolamide (PEA) on Neuroinflammatory Markers

The following tables summarize quantitative data from studies on PEA, which can serve as a benchmark for designing and evaluating experiments with PIA.

Table 1: In Vitro Effects of PEA on Microglial M1/M2 Polarization Markers

| Cell Line | Treatment | M1 Marker (iNOS) Reduction | M2 Marker (Arginase-1) Increase | Reference |

| N9 Microglia | 100 µM PEA + LPS | Significant reduction vs. LPS alone | Significant increase vs. LPS alone | [5] |

Table 2: In Vitro Effects of PEA on Pro-inflammatory Cytokine Release

| Cell Line | Treatment | TNF-α Reduction | pro-IL-1β Reduction | Reference |

| N9 Microglia | 100 µM PEA + LPS | Significant reduction in culture medium | Significant reduction in cellular content | [5] |

Signaling Pathways and Experimental Workflow Diagrams

Experimental Protocols

Protocol 1: In Vitro Assessment of PIA on Microglial Activation

This protocol is adapted from studies on PEA in lipopolysaccharide (LPS)-stimulated microglial cells.[2][5]

Objective: To determine the effect of PIA on the production of pro-inflammatory mediators and markers of M1/M2 polarization in an in vitro model of neuroinflammation.

Materials:

-

Microglial cell line (e.g., BV-2 or N9) or primary microglia

-

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)

-

This compound (PIA)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Reagents for ELISA (for TNF-α, IL-6)

-

Reagents for Western Blot (antibodies for iNOS, Arginase-1, beta-actin)

-

Reagents for qPCR (primers for Tnf-a, Il-6, Nos2, Arg1)

Procedure:

-

Cell Culture: Culture microglial cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed cells into multi-well plates at a suitable density for the intended assay (e.g., 2 x 10^5 cells/well in a 24-well plate for protein analysis). Allow cells to adhere overnight.

-

PIA Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of PIA (e.g., 1, 10, 100 µM). A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to control wells.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6 hours for gene expression analysis, 24 hours for cytokine release in the supernatant).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with cold PBS and lyse them for protein analysis by Western blot or RNA extraction for qPCR.

-

-

Analysis:

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.

-

Western Blot: Analyze the expression of iNOS and Arginase-1 in the cell lysates. Use beta-actin as a loading control.

-

qPCR: Analyze the relative gene expression of Tnf-a, Il-6, Nos2, and Arg1.

-

Protocol 2: In Vivo Assessment of PIA in a Mouse Model of Neuroinflammation

This protocol is a general guideline for studying the effects of PIA in a systemic inflammation model that induces a neuroinflammatory response.

Objective: To evaluate the in vivo efficacy of PIA in reducing neuroinflammation and associated sickness behavior.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

This compound (PIA)

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

Vehicle for PIA (e.g., 5% Tween 80 in saline)

-

Anesthesia

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Equipment for behavioral testing (e.g., open field, sucrose preference test)

-

Reagents for immunohistochemistry (e.g., antibodies for Iba1, GFAP)

Procedure:

-

Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, PIA + LPS).

-

PIA Administration: Administer PIA (e.g., 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the LPS challenge.

-

LPS Challenge: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) or sterile saline.

-

Behavioral Analysis: At a relevant time point post-LPS injection (e.g., 2-4 hours), conduct behavioral tests to assess sickness behavior (e.g., reduced locomotor activity in an open field test).

-

Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.

-

Brain Extraction and Processing: Carefully extract the brains and post-fix them in 4% paraformaldehyde overnight. Then, transfer to a sucrose solution for cryoprotection before sectioning on a cryostat or vibratome.

-

Immunohistochemistry: Perform immunohistochemical staining on brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).

-

Microscopy and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of Iba1 and GFAP staining in specific brain regions (e.g., hippocampus, cortex).

Disclaimer: The information provided on this compound (PIA) is largely based on research conducted on its structural analog, Palmitoylethanolamide (PEA). Direct experimental evidence for the effects of PIA in neuroinflammation is limited. The proposed mechanisms and protocols should be considered as a starting point for investigation and require experimental validation.

References

- 1. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitoylethanolamide Blunts Amyloid-β42-Induced Astrocyte Activation and Improves Neuronal Survival in Primary Mouse Cortical Astrocyte-Neuron Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palmitoylethanolamide induces microglia changes associated with increased migration and phagocytic activity: involvement of the CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

Application Notes and Protocols for Assessing the Analgesic Properties of Palmitoylisopropylamide (PIA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for evaluating the potential analgesic and anti-inflammatory properties of Palmitoylisopropylamide (PIA). Due to the limited specific research on PIA, the proposed mechanisms and protocols are largely based on the well-documented activities of the structurally related endogenous fatty acid amide, Palmitoylethanolamide (PEA). PEA is known to exert its analgesic and anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) and modulation of the endocannabinoid system.[1][2] Therefore, the following protocols are designed to investigate if PIA shares a similar pharmacological profile.

In Vivo Assessment of Analgesic Properties

Standardized rodent models are essential for the preliminary assessment of the analgesic potential of a novel compound. The following protocols are widely used to evaluate responses to thermal and chemical noxious stimuli.

Hot Plate Test

The hot plate test is a classic method for assessing the central analgesic effects of a compound by measuring the latency of a thermal pain reflex.[3][4]

1.1.1 Experimental Protocol

-

Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to confine the animal.

-

Animals: Male or female mice (20-25g) or rats (200-250g) are commonly used. Animals should be acclimatized to the testing room for at least 60 minutes before the experiment.[5]

-

Procedure:

-

The hot plate surface is maintained at a constant temperature, typically between 52-55°C.[3]

-

Each animal is gently placed on the hot plate, and a timer is started simultaneously.

-

The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[3]

-

A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the maximum latency is recorded.

-

-

Dosing: PIA can be administered via various routes (e.g., intraperitoneal, oral) at different doses. A vehicle control group and a positive control group (e.g., morphine) should be included.

-

Data Analysis: The mean latency for each group is calculated. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

1.1.2 Data Presentation

| Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM | % MPE |

| Vehicle | - | 10 | 10.2 ± 0.8 | 0 |

| PIA | 10 | 10 | 15.5 ± 1.2 | 25 |

| PIA | 30 | 10 | 22.8 ± 1.5** | 60 |

| Morphine | 5 | 10 | 28.9 ± 1.9*** | 90 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

Tail-Flick Test

The tail-flick test is another common method for evaluating central analgesic activity, particularly for opioid-like compounds, by measuring the latency of a spinal reflex to a thermal stimulus.[6][7]

1.2.1 Experimental Protocol

-

Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.[7]

-

Animals: Rats are generally preferred for this assay. Animals should be gently restrained, allowing the tail to be exposed.

-

Procedure:

-

Dosing: Similar to the hot plate test, PIA would be administered at various doses, with appropriate vehicle and positive controls.

-

Data Analysis: The mean tail-flick latency for each group is calculated and can be expressed as %MPE.

1.2.2 Data Presentation

| Group | Dose (mg/kg) | N | Mean Latency (s) ± SEM | % MPE |

| Vehicle | - | 10 | 3.1 ± 0.2 | 0 |

| PIA | 10 | 10 | 4.5 ± 0.3 | 20 |